1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomers: Log D and Metabolic Stability Advantage
A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole isomer consistently exhibits an order of magnitude lower lipophilicity (log D) and significantly superior metabolic stability compared to its 1,2,4-oxadiazole counterpart [1]. This establishes the 1,3,4-oxadiazole core as a preferred scaffold for achieving developability profiles with lower hERG inhibition risk and higher aqueous solubility.
| Evidence Dimension | Lipophilicity (log D) and metabolic stability |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole core (class): ~10-fold lower log D vs. comparator |
| Comparator Or Baseline | 1,2,4-Oxadiazole core (class): ~10-fold higher log D |
| Quantified Difference | Approximately one order of magnitude lower log D for 1,3,4-oxadiazole isomers |
| Conditions | Matched molecular pairs within AstraZeneca corporate collection (J. Med. Chem. 2012) |
Why This Matters
When procuring a heterocyclic building block for a lead optimization program, selecting a 1,3,4-oxadiazole scaffold over a 1,2,4-oxadiazole analog can pre-emptively reduce lipophilicity-driven ADMET liabilities, saving downstream attrition costs.
- [1] Waring MJ, et al. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (18), 7841-7848. DOI: 10.1021/jm2013248. View Source
